hemoglobin Nouakchott
Description
Properties
CAS No. |
124834-79-3 |
|---|---|
Molecular Formula |
C9H10FNO2 |
Synonyms |
hemoglobin Nouakchott |
Origin of Product |
United States |
Discovery and Initial Molecular Characterization of Hemoglobin Nouakchott
Historical Account of the Initial Identification of Hemoglobin Nouakchott
Subsequent studies have occasionally reported the presence of this compound in other populations, including in unrelated Dutch families, suggesting that while uncommon, it may be more widespread than initially thought. nih.gov These later findings also highlighted that the detection of this variant can be dependent on the analytical techniques employed, as it may not be readily identifiable by high-performance liquid chromatography (HPLC) but is detectable by capillary electrophoresis. nih.gov
Genetic Locus and Specific Mutation
The genetic basis of this compound lies in a point mutation within the alpha-globin gene cluster on chromosome 16. Specifically, the mutation occurs in the HBA1 gene, which is one of two genes encoding the alpha-globin chain of hemoglobin.
The precise mutation has been identified as a single nucleotide substitution at position 344 of the coding DNA sequence (c.344C>T). nih.gov This notation indicates that a cytosine (C) nucleotide has been replaced by a thymine (B56734) (T) at this position. This change in the DNA sequence is the direct cause of the altered protein structure seen in this compound.
| Genetic Locus and Mutation | Description |
| Gene | HBA1 |
| Chromosomal Location | Chromosome 16 |
| Specific Mutation | c.344C>T |
| Nucleotide Change | Cytosine to Thymine |
Amino Acid Substitution: Proline to Leucine (B10760876) at α114(GH2)
The c.344C>T mutation in the HBA1 gene results in a corresponding change in the amino acid sequence of the alpha-globin chain. This alteration occurs at codon 114, where the original amino acid, proline, is replaced by leucine. nih.govnih.gov This substitution is denoted as p.Pro115Leu, following standard protein nomenclature, although it is at the 114th position of the alpha-globin chain.
This specific location, α114(GH2), is significant as it resides in the GH corner of the alpha-globin chain. nih.gov The substitution of the polar amino acid proline with the nonpolar, hydrophobic amino acid leucine is the underlying cause of the increased hydrophobicity observed in the this compound variant. nih.gov
| Amino Acid Substitution | Details |
| Position | α114(GH2) |
| Original Amino Acid | Proline (Pro) |
| Substituted Amino Acid | Leucine (Leu) |
| Resulting Change | Increased hydrophobicity of the alpha-globin chain |
Nomenclature and Designation within Hemoglobin Variant Databases
This compound is systematically cataloged in specialized databases that track hemoglobin variants and other genetic disorders. These databases provide standardized nomenclature and a centralized repository of information for researchers and clinicians.
In accordance with the Human Genome Variation Society (HGVS) nomenclature, the mutation is designated as HBA1:c.344C>T. The resulting protein change is denoted as p.Pro115Leu (or p.Pro114Leu depending on the reference sequence).
The variant is also registered in the IthaGenes database, a resource for information on genes and variations affecting hemoglobin disorders, under the designation Hb Nouakchott with the associated mutation NM_000558.3(HBA1):c.344C>T. ithanet.eu Such standardized designations are crucial for accurate and unambiguous communication about specific genetic variants in scientific literature and clinical settings.
| Database Designation | Identifier |
| Common Name | This compound |
| HGVS DNA Nomenclature | HBA1:c.344C>T |
| HGVS Protein Nomenclature | p.Pro115Leu |
| IthaGenes ID | Hb Nouakchott |
| IthaGenes Mutation | NM_000558.3(HBA1):c.344C>T |
Molecular Pathophysiology and Structural Functional Implications of Hemoglobin Nouakchott
Analysis of the Alpha-Globin Chain Modification at α114(GH2)
Hemoglobin Nouakchott is defined by the substitution of a proline residue with a leucine (B10760876) residue at position 114 of the alpha-globin chain. davidson.edu This position is located in the GH2 corner of the globin polypeptide, a region situated between the G and H helices. cymobase.org
The GH2 corner, where the α114 residue is located, is a structurally significant region. It is involved in the critical α1β1 interactions that stabilize the hemoglobin tetramer. cymobase.org The conformational shift resulting from the Pro→Leu substitution may subtly modify these inter-subunit contacts. Although this alteration in this compound does not destabilize the molecule, the location highlights the importance of the GH2 region in maintaining the precise architecture required for normal hemoglobin function. cymobase.orgdavidson.edu The pathogenesis of other variants in this same location is not fully understood, but they are known to alter the hydrophobicity and structure of this part of the globin chain. cymobase.org
Hydrophobicity Profile Alterations in the Abnormal Chain
The most striking and widely reported characteristic of this compound is the dramatic increase in the hydrophobicity of the abnormal alpha-globin chain. davidson.edu This change is significantly greater than what would be predicted by the simple substitution of one amino acid for another.
The replacement of the relatively neutral proline with the highly hydrophobic leucine is the primary cause of the altered hydrophobicity profile. This change is quantifiable using hydrophobicity scales such as the Kyte-Doolittle scale, which demonstrates a significant shift from a negative (hydrophilic tendency) to a positive (hydrophobic) value.
| Amino Acid | Position | Kyte-Doolittle Hydrophobicity Index |
|---|---|---|
| Proline (in HbA) | α114(GH2) | -1.6 |
| Leucine (in Hb Nouakchott) | α114(GH2) | 3.8 |
Experimental evidence for this increased hydrophobicity comes from chromatographic techniques. During reversed-phase high-performance liquid chromatography (HPLC), the abnormal alpha chain of this compound displays a dramatically increased retention time compared to the normal alpha chain. This indicates a stronger interaction with the non-polar stationary phase of the chromatography column, confirming its highly hydrophobic nature.
Research indicates that the magnitude of the hydrophobicity change in this compound is not solely due to the intrinsic properties of leucine. davidson.edu The specific location of the substitution, the "environmental domain" of the GH2 corner, plays a crucial role in the expression of this hydrophobicity. davidson.edu The surrounding amino acid residues in this domain appear to amplify the hydrophobic effect of the newly introduced leucine residue. This is demonstrated by comparing this compound to other hemoglobin variants where a proline-to-leucine substitution occurs in different regions of the molecule; in those cases, the resulting increase in hydrophobicity is not as pronounced.
Molecular Stability Investigations of this compound
Despite the replacement of a structurally significant proline residue and the profound alteration in hydrophobicity, investigations into the molecular stability of this compound have found no evidence of instability. cymobase.orgdavidson.edu Standard laboratory tests for unstable hemoglobins (B146990), such as heat stability and isopropanol (B130326) precipitation tests, typically show normal results for this variant. Furthermore, the substitution does not appear to affect the molecule's oxygen-binding properties. davidson.edu This unusual combination of a major physicochemical change with preserved stability and function makes this compound a subject of significant scientific interest.
| Property | Finding in this compound | Reference |
|---|---|---|
| Molecular Defect | α114(GH2) Proline → Leucine | davidson.edu |
| Key Physicochemical Change | Highly increased hydrophobicity of the alpha chain | davidson.edu |
| Structural Impact | Local conformational change in the GH2 corner | cymobase.orgpeptide2.com |
| Molecular Stability | No evidence of instability | cymobase.orgdavidson.edu |
| Oxygen Binding | Unaffected | davidson.edu |
Oxygen Binding Characteristics and Cooperativity Studies
The functional hallmark of hemoglobin is its ability to bind oxygen cooperatively, a process essential for efficient oxygen transport from the lungs to the tissues. Studies on this compound, a variant of the alpha-globin chain, have focused on whether its structural alteration impacts these critical oxygen binding properties. The substitution of proline with leucine at position 114 of the alpha-globin chain (α114 Pro→Leu) has been investigated to determine its effects on oxygen affinity, dissociation, and the allosteric regulation inherent in hemoglobin's function.
Detailed functional studies have been conducted to characterize the oxygen-binding-releasing properties of this compound. Research indicates that despite the amino acid substitution, the oxygen binding and stability of the hemoglobin molecule are not significantly affected. researchgate.netnih.gov The P50 value, which represents the partial pressure of oxygen at which hemoglobin is 50% saturated, is a key indicator of oxygen affinity. For this compound, this value falls within the normal range for human hemoglobin, suggesting that the mutation does not impair its ability to bind and release oxygen under physiological conditions.
While specific, direct quantitative values from all studies are not uniformly reported in the literature, the consistent finding is one of normal oxygen affinity. This implies that the oxygen dissociation curve of this compound follows the typical sigmoidal shape, indicative of preserved cooperativity between the hemoglobin subunits.
Interactive Data Table: Oxygen Affinity of this compound
| Parameter | Reported Finding for this compound | Normal Range for Hemoglobin A | Implication |
| Oxygen Affinity (P50) | Within normal physiological range | 26-28 mmHg | No significant alteration in oxygen binding affinity. |
| Cooperativity (Hill Coefficient) | Implied to be normal | ~2.8 | Normal allosteric regulation and efficient oxygen unloading. |
| Bohr Effect | Presumed to be normal | Normal | Appropriate response to changes in pH and CO2 levels. |
Note: The table reflects qualitative findings from cited research, which state no significant consequences on oxygen binding.
Across multiple identified cases of individuals heterozygous for this compound, there is a consistent absence of clinical or hematological abnormalities related to oxygen transport. researchgate.netnih.gov The substitution of proline by leucine at the α114 position does not appear to have any discernible consequences on the oxygen binding capabilities of the molecule in vivo. researchgate.netnih.gov Individuals carrying this variant are typically asymptomatic and are often identified incidentally through electrophoretic studies. nih.gov
The location of the substitution, at the GH2 corner of the alpha-globin chain, is involved in α1β1 interactions. researchgate.net However, the change from a proline to a leucine residue, while increasing the hydrophobicity of the chain, does not disrupt the conformational changes required for cooperative oxygen binding. researchgate.netnih.gov This preservation of normal function underscores the resilience of the hemoglobin molecule to certain amino acid substitutions, particularly in regions that are not directly involved in the heme pocket or critical salt bridges that govern the R (relaxed, high-affinity) to T (tense, low-affinity) state transition.
Interaction with Alpha-Hemoglobin-Stabilizing Protein (AHSP) and Alpha-Globin Chain Assembly
The assembly of stable α2β2 hemoglobin tetramers is a crucial process, and the alpha-hemoglobin-stabilizing protein (AHSP) plays a key role as a molecular chaperone for newly synthesized alpha-globin chains. AHSP binds to free alpha-globin, preventing its precipitation and facilitating its incorporation into the hemoglobin tetramer. nih.govmdpi.commdpi.com While direct studies on the interaction between this compound and AHSP have not been extensively reported, the location of the α114 mutation provides a basis for considering potential implications.
AHSP is known to bind to the G and H helices of the alpha-globin chain. mdpi.com Given that the Pro-to-Leu substitution in this compound is at position 114, which is part of the GH corner, it is conceivable that this structural alteration could influence the binding of AHSP. However, the observed stability and normal expression levels of this compound in carriers suggest that any potential alteration in AHSP binding is not significant enough to cause alpha-globin chain instability or lead to an alpha-thalassemic phenotype. researchgate.netnih.gov In some other alpha-globin variants, impaired interaction with AHSP has been shown to result in instability and a thalassemic-like syndrome. nih.gov The absence of such a clinical picture in individuals with this compound indicates that the α114Leu chain likely folds correctly and is efficiently incorporated into hemoglobin tetramers, either through a sufficiently strong interaction with AHSP or through other compensatory mechanisms.
Advanced Diagnostic Methodologies and Detection Challenges for Hemoglobin Nouakchott
Chromatographic Techniques for Hemoglobin Variant Separation
Chromatography separates molecules based on their differential distribution between a stationary and a mobile phase. For hemoglobin analysis, cation-exchange and reversed-phase chromatography are the principal methods employed.
High-Performance Liquid Chromatography (HPLC), particularly cation-exchange HPLC, is a cornerstone of hemoglobinopathy screening in many laboratories. rarediseasesjournal.comscispace.com This automated method offers rapid, reproducible, and quantitative analysis of common hemoglobin fractions like HbA, HbA2, and HbF. scispace.comresearchgate.net However, its efficacy in identifying all hemoglobin variants is not absolute.
In the case of Hemoglobin Nouakchott, standard cation-exchange HPLC methods have demonstrated significant limitations. Multiple studies have reported that Hb Nouakchott often remains unnoticed or is elusive when this technique is used. nih.govresearchgate.net This is a critical diagnostic pitfall, as the variant does not separate sufficiently from the major HbA peak to be reliably identified. researchgate.net This limitation means that laboratories relying solely on HPLC for hemoglobin variant screening may under-diagnose or completely miss the presence of Hb Nouakchott. nih.gov
Table 1: Comparative Performance of HPLC and Capillary Electrophoresis (CE) in Detecting Hb Nouakchott
| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
|---|---|---|
| Detection of Hb Nouakchott | Often unnoticed or missed. nih.govresearchgate.net | Reliably detects an additional peak. nih.govresearchgate.net |
| Primary Separation Principle | Differential ionic interaction with a charged stationary phase. umich.edu | Differential electrophoretic mobility in a liquid electrolyte. sebia.com |
| Diagnostic Outcome | Potential for false-negative results for Hb Nouakchott. nih.gov | Enhanced detection and presumptive identification. nih.govresearchgate.net |
Reversed-Phase Liquid Chromatography (RP-LC) offers a powerful alternative or complementary approach to cation-exchange HPLC. researchgate.netwikipedia.org Unlike cation-exchange methods that separate based on charge, RP-LC separates molecules based on differences in hydrophobicity. researchgate.netwikipedia.org The stationary phase is non-polar (hydrophobic), and molecules are eluted by a polar mobile phase; more hydrophobic molecules are retained longer on the column. wikipedia.org
The defining biochemical characteristic of Hb Nouakchott is its unusually high hydrophobicity, a direct result of the substitution of the polar proline residue with the non-polar leucine (B10760876). nih.govcags.org.ae This property makes RP-LC an exceptionally suitable technique for its identification. Studies have demonstrated that RP-LC can successfully separate the abnormal α-Nouakchott globin chain from normal globin chains. researchgate.netresearch-nexus.net Research comparing various hemoglobins (B146990) with RP-LC identified the Hb Nouakchott chain as the most hydrophobic among those studied, allowing for its unambiguous separation. research-nexus.net This highlights the importance of using methods that exploit different biochemical properties, such as hydrophobicity, to detect variants that are silent in charge-based systems. researchgate.net
Electrophoretic Methodologies
Electrophoresis separates proteins based on their migration in an electric field. Modern automated versions, like capillary electrophoresis, have become pivotal in hemoglobinopathy diagnostics.
Capillary Electrophoresis (CE) has emerged as a superior technique for the detection of this compound. nih.gov In cases where HPLC failed to identify the variant, CE successfully detected an additional, anomalous peak, leading to further investigation and correct diagnosis. nih.govresearchgate.net CE systems perform separations in silica (B1680970) capillaries using a high voltage and an alkaline buffer, separating hemoglobin fractions based on their electrophoretic mobility and the electro-osmotic flow. sebia.com This method provides high resolution, allowing for the clear separation of variants that may co-elute with HbA in HPLC systems. researchgate.netsebia.com The consistent detection of Hb Nouakchott by CE suggests that its under-diagnosis may be a direct consequence of the separation technique used in screening programs. nih.gov
Other electrophoretic techniques also play a role in characterizing challenging hemoglobin variants.
Isoelectric Focusing (IEF): This high-resolution technique separates proteins based on their isoelectric point (pI). While IEF is a powerful tool, some neutral amino acid substitutions may not cause a significant enough shift in the pI to be easily resolved. For Hb Melusine, a variant with a different substitution at the same α114 position, IEF only showed a "thickening" of the HbA band rather than a distinct new band. tandfonline.com Early studies on Hb Nouakchott also utilized IEF in its characterization. nih.gov
Globin Electrophoresis in Detergent: Globin chain analysis using electrophoresis in the presence of a non-ionic detergent like Triton X-100 is particularly useful for assessing changes in hydrophobicity. This method was able to reveal the abnormal α-chain of Hb Melusine as being considerably more hydrophobic than normal, even when other electrophoretic methods failed. tandfonline.com Given that Hb Nouakchott's primary characteristic is its increased hydrophobicity, this technique is also valuable for its characterization. nih.gov
Table 2: Comparative Features of Electrophoretic Methods for Hb Nouakchott
| Method | Separation Principle | Advantage for Hb Nouakchott | Limitation |
|---|---|---|---|
| Capillary Electrophoresis (CE) | Electrophoretic mobility and electro-osmotic flow. sebia.com | High resolution, reliably detects the variant peak missed by HPLC. nih.govresearchgate.net | Presumptive identification requires confirmation. |
| Isoelectric Focusing (IEF) | Isoelectric point (pI). nih.gov | High resolution for charge differences. | May not clearly separate from HbA; can appear as a diffuse band. tandfonline.com |
| Globin Electrophoresis (with detergent) | Hydrophobicity and charge of dissociated globin chains. tandfonline.com | Directly assesses the increased hydrophobicity of the variant α-chain. tandfonline.com | More technically demanding; a secondary characterization method. |
Molecular Genetic Characterization for Definitive Diagnosis
Ultimately, the definitive diagnosis of this compound, like all hemoglobin variants, relies on molecular genetic analysis. researchgate.netdatre.net While chromatographic and electrophoretic methods provide presumptive evidence, only DNA analysis can confirm the precise mutation.
The characterization involves sequencing the α-globin genes, HBA1 and HBA2, located on chromosome 16. researchgate.netcags.org.ae For this compound, DNA sequencing reveals a single nucleotide substitution (a point mutation) in the HBA1 gene: c.344C>T. nih.gov This transversion results in the replacement of a proline codon (CCA) with a leucine codon (CTA) at the 114th position of the α-globin protein chain. This molecular confirmation is essential for an accurate diagnosis, distinguishing it from other variants, and providing a basis for genetic counseling. researchgate.net
Table 3: Molecular Profile of this compound
| Feature | Description |
|---|---|
| Affected Gene | HBA1 (α1-globin gene). nih.gov |
| Chromosome Location | 16p13.3. cags.org.ae |
| Mutation Type | Point Mutation (Transversion). |
| Nucleotide Change | c.344C>T. nih.gov |
| Amino Acid Change | p.Pro114Leu (Proline → Leucine). nih.gov |
| Confirmation Method | DNA Sequencing (Sanger sequencing). researchgate.net |
Direct Sequencing of Alpha Globin Genes (HBA1/HBA2)
Direct sequencing of the alpha-globin genes, HBA1 and HBA2, located on chromosome 16, is the definitive method for confirming this compound. cags.org.aenih.govuw.edu This molecular technique provides a precise analysis of the nucleotide sequence, allowing for the unequivocal identification of the mutation responsible for this hemoglobin variant.
The genetic basis of this compound is a missense mutation in the HBA1 gene, specifically a C to T transition at nucleotide 344 (c.344C>T). researchgate.netnih.gov This substitution results in the replacement of the amino acid proline with leucine at codon 114 of the alpha-globin chain (α114(GH2)Pro→Leu). researchgate.netnih.gov Sanger sequencing is a commonly employed method to identify this specific nucleotide change. researchgate.net In cases where initial protein-level analyses are ambiguous or suggest a rare variant, direct gene sequencing becomes crucial for an accurate diagnosis. researchgate.netnih.gov
The process involves amplifying the HBA1 and HBA2 genes from the patient's DNA, followed by sequencing to read the nucleotide order. ulisboa.ptcentogene.com The identification of the heterozygous c.344C>T mutation in the HBA1 gene confirms the carrier status for Hb Nouakchott. researchgate.netnih.gov This method is particularly important as it can distinguish Hb Nouakchott from other hemoglobin variants that might present with similar characteristics in less specific tests.
Table 1: Genetic and Molecular Characteristics of this compound
| Feature | Description |
| Hemoglobin Variant | This compound |
| Affected Globin Chain | Alpha-globin |
| Gene | HBA1 |
| Mutation Type | Missense |
| Nucleotide Change | c.344C>T |
| Amino Acid Change | Proline → Leucine at codon 114 (p.Pro115Leu) |
| Confirmatory Diagnostic Method | Direct DNA sequencing (Sanger sequencing) |
Application of Polymerase Chain Reaction (PCR)-Based Assays
Polymerase Chain Reaction (PCR) is a fundamental technique in the molecular diagnosis of hemoglobinopathies, including this compound. promega.com While direct sequencing provides the full picture, PCR-based assays can be designed for more targeted and rapid detection. scirp.org These assays are highly sensitive and can amplify specific DNA segments, making them invaluable for genetic screening. promega.com
For this compound, specific primers can be designed to amplify the region of the HBA1 gene containing the mutation. The amplified product can then be analyzed by methods such as restriction fragment length polymorphism (RFLP) if the mutation creates or abolishes a restriction enzyme site, or more commonly, through sequencing of the PCR product. nih.govresearchgate.net PCR is often the initial step before sequencing, providing the necessary quantity of the target DNA for analysis. imrpress.com
PCR-based methods are also central to the development of multiplex assays, which can simultaneously screen for multiple hemoglobin variants. universiteitleiden.nlashpublications.org
Implications of Underdiagnosis in Routine Screening Programs
A significant challenge associated with this compound is its potential for underdiagnosis in routine hemoglobinopathy screening programs. researchgate.netnih.gov Standard screening methods like high-performance liquid chromatography (HPLC) may fail to detect this variant. researchgate.netnih.gov Studies have shown that while capillary electrophoresis (CE) can detect an abnormal peak corresponding to Hb Nouakchott, HPLC analysis may show a normal profile. researchgate.netnih.gov
This discrepancy can lead to missed diagnoses, particularly in populations where this variant may be more prevalent. nih.gov The underdiagnosis of Hb Nouakchott has several implications:
Inaccurate Genetic Counseling: Families may not receive accurate information about their carrier status and the potential for passing the variant to their children.
Misinterpretation of Hematological Data: The presence of a silent hemoglobin variant can sometimes influence red blood cell indices, and its non-detection can complicate the diagnosis of other co-inherited conditions like thalassemia. cags.org.ae
Challenges in Diabetes Management: While not specific to Hb Nouakchott, some hemoglobin variants can interfere with the measurement of glycated hemoglobin (HbA1c), a key marker for diabetes monitoring. Although Hb Nouakchott is described as a clinically silent variant, its potential interference with laboratory tests underscores the importance of accurate identification. nih.gov
The fact that Hb Nouakchott has been independently identified in different populations suggests it may not be as rare as previously thought, but rather underreported due to the limitations of certain detection methods. researchgate.netnih.gov This highlights the need for comprehensive screening strategies that incorporate methods sensitive enough to detect such "silent" or elusive variants. nih.govug.edu.gh
Development of Multiplex Assays for Comprehensive Hemoglobin Variant Screening
To address the challenges of diagnosing rare and common hemoglobin variants simultaneously, multiplex assays have been developed. universiteitleiden.nlashpublications.org These assays, often based on PCR, allow for the simultaneous detection of multiple genetic mutations in a single reaction. universiteitleiden.nlnih.govnih.gov
The development of multiplex PCR assays for hemoglobinopathies typically involves designing multiple primer sets that can amplify the DNA regions of several different hemoglobin variants. ashpublications.orgnih.gov This approach is more efficient and cost-effective than performing multiple single-variant tests. universiteitleiden.nl For instance, multiplex PCR assays have been successfully developed to screen for common alpha-thalassemia deletions and other hemoglobin variants like Hb S and Hb E. ashpublications.orgnih.govoup.comjmatonline.comnih.gov
While specific multiplex assays that include this compound are not widely documented, the principle of this technology is highly applicable. A comprehensive screening panel could be designed to include primers for common variants in a specific population, as well as for rarer variants like Hb Nouakchott. biorxiv.org The ongoing advancements in molecular diagnostics, including the development of long-read sequencing and next-generation sequencing (NGS) platforms, are making such comprehensive and multiplexed screening increasingly feasible. biorxiv.orglidsen.com These advanced methods can detect a wide range of variants, from single nucleotide changes to large gene deletions, providing a more complete picture of an individual's hemoglobin genotype. biorxiv.org
Table 2: Comparison of Diagnostic Methodologies for Hemoglobinopathies
| Methodology | Principle | Application for Hb Nouakchott | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation of proteins based on their charge. nih.gov | Often fails to detect or separate from HbA. researchgate.netnih.gov | Automated, quantitative. lidsen.com | Can miss certain variants like Hb Nouakchott. researchgate.netnih.gov |
| Capillary Electrophoresis (CE) | Separation of molecules in a capillary tube based on their electrophoretic mobility. researchgate.net | Can detect an abnormal peak. researchgate.netnih.gov | High resolution, automated. lidsen.com | Provides presumptive identification; requires confirmation. |
| Direct DNA Sequencing (Sanger) | Determination of the precise nucleotide sequence of a DNA fragment. researchgate.net | Gold standard for confirmation of the HBA1:c.344C>T mutation. researchgate.net | Definitive and highly accurate. | More time-consuming and costly for routine screening. |
| Multiplex PCR | Simultaneous amplification of multiple DNA targets in a single reaction. universiteitleiden.nl | Can be incorporated into a screening panel for comprehensive analysis. biorxiv.org | High-throughput, cost-effective for screening multiple variants. universiteitleiden.nl | Requires careful design and optimization of primers. scispace.com |
Epidemiology and Population Genetic Perspectives of Hemoglobin Nouakchott
Documented Geographical Distribution of Reported Cases
The geographical distribution of Hemoglobin Nouakchott, based on published case reports, is currently limited to specific populations, highlighting the focused nature of hemoglobinopathy screening and research.
Dutch Families: A notable report identified Hb Nouakchott in two unrelated Dutch families. In one family, a 32-year-old male and his 65-year-old father were both carriers. In the second family, a 56-year-old female was identified as a carrier. nih.gov These findings in a Northern European population underscore that rare hemoglobin variants can be found outside of traditionally high-prevalence regions, often due to historical migration patterns or de novo mutations. The hematological analysis of these Dutch carriers indicated that the variant is silent, producing no discernible clinical symptoms. nih.gov
Moroccan Descent: Despite the geographical proximity of Morocco to Mauritania and the historical connections between their populations, a comprehensive review of available scientific literature did not yield any documented cases of this compound specifically in individuals of Moroccan descent. Studies on hemoglobinopathies in Morocco have identified various other alpha and beta-globin variants, but Hb Nouakchott has not been reported among them. semanticscholar.orgafricaresearchconnects.comnih.gov This absence in the literature may reflect a true rarity in this population or could be a result of the specific screening methods employed which may not detect this particular variant.
Methodologies for Population Screening of Hemoglobin Variants
The detection of rare hemoglobin variants like Hb Nouakchott is highly dependent on the methodologies used for population screening. A multi-tiered approach, often combining initial screening with more specific confirmatory tests, is standard practice.
Screening Programs for Hemoglobinopathies in High-Prevalence Regions
Screening programs for hemoglobinopathies are crucial public health initiatives, particularly in regions with a high prevalence of these genetic disorders. The primary goal of these programs is the early identification of carriers and affected individuals to facilitate genetic counseling, inform reproductive choices, and initiate timely clinical management for symptomatic conditions. cdc.gov
In the Netherlands, for instance, a national newborn screening program was expanded in 2007 to include sickle cell disease and beta-thalassemia. nih.govpns.nl This universal screening approach helps in identifying various hemoglobinopathies in a multi-ethnic population. nih.gov
Common screening methods include:
High-Performance Liquid Chromatography (HPLC): HPLC separates different hemoglobin fractions based on their ionic charge. It is a widely used, automated method for quantifying HbA2 and HbF and detecting many common and some rare variants. cdc.govsemanticscholar.org However, some variants, like Hb Nouakchott, may not be detected by HPLC as they can co-elute with the normal Hemoglobin A peak. nih.gov
Capillary Electrophoresis (CE): This method separates hemoglobin molecules based on their electrophoretic mobility in a silica (B1680970) capillary. CE offers high resolution and can often detect variants missed by HPLC. The cases of Hb Nouakchott in the Dutch families were identified using CE, where an additional peak was observed that was not apparent on HPLC. nih.gov
Isoelectric Focusing (IEF): IEF separates proteins based on their isoelectric point. It is a high-resolution technique commonly used in newborn screening programs. harvard.edunih.gov
The following table summarizes the primary screening techniques and their utility:
| Screening Method | Principle | Utility in Detecting Hb Nouakchott |
| High-Performance Liquid Chromatography (HPLC) | Separation by ionic charge | May be missed due to co-elution with HbA nih.gov |
| Capillary Electrophoresis (CE) | Separation by electrophoretic mobility | Effective in detection, shows an abnormal peak nih.gov |
| Isoelectric Focusing (IEF) | Separation by isoelectric point | Can detect variants, used in newborn screening harvard.edunih.gov |
Role of Reference Laboratories in Rare Variant Identification
Reference laboratories play a pivotal role in the definitive identification of rare and novel hemoglobin variants. When initial screening methods yield ambiguous or unusual results, samples are sent to these specialized centers for advanced testing. harvard.edu These laboratories employ a wider array of techniques and have the expertise to interpret complex findings.
Key functions of reference laboratories include:
Confirmatory Testing: Utilizing a battery of tests to confirm or rule out initial findings. This often involves using a different method from the primary screening test (e.g., confirming an HPLC result with CE or IEF). arupconsult.com
Molecular Analysis: DNA-based methods are the gold standard for characterizing hemoglobin variants at the genetic level. Techniques such as Polymerase Chain Reaction (PCR) and DNA sequencing are used to identify the specific mutation in the globin genes. nih.govnih.gov The identification of Hb Nouakchott as HBA1: c.344C>T was achieved through DNA sequencing. nih.gov
Characterization of Novel Variants: Reference laboratories are often at the forefront of identifying and characterizing previously unknown hemoglobin variants.
Maintaining Variant Databases: These laboratories contribute to global databases of hemoglobin variants, which serve as a crucial resource for clinicians and researchers worldwide.
Genetic Ancestry and its Relationship to Hemoglobin Variant Expression
The distribution and expression of hemoglobin variants are intrinsically linked to genetic ancestry and population history. The prevalence of certain hemoglobinopathies in specific ethnic groups is often a result of selective pressures, such as resistance to malaria.
Ethnic Distribution of Hemoglobinopathies in Mauritania (General Context)
Mauritania's population is ethnically diverse, primarily comprising Arab-Berber (Moors) and sub-Saharan African groups, including the Pular, Soninke, and Wolof. nih.govannexpublishers.com This heterogeneity is reflected in the distribution of hemoglobinopathies.
Black African population: 21.44%
White Moors: 4.47%
Another study focusing on a cohort of 40 Mauritanian patients with hemoglobinopathies found a high prevalence among the Haratin (47.5%) and Pular (35%) ethnic groups. nih.gov The most frequently identified variants in Mauritania are HbS (sickle cell) and various forms of beta-thalassemia, which is consistent with the genetic admixture of African and Mediterranean populations. researchgate.netresearchgate.net
The table below illustrates the prevalence of hemoglobinopathies in different Mauritanian populations from the 2002 study:
| Population Group | Sample Size | Prevalence of Hemoglobinopathies (%) |
| Black Africans | 506 | 21.44% |
| White Moors | 201 | 4.47% |
| Total | 707 | 16.6% |
Data adapted from Deyde et al., 2002. nih.gov
Linkages between Hb Nouakchott Name and Potential Discovery/Origin Context
The naming of novel hemoglobin variants often follows a convention of being named after the city, region, or hospital where they were first discovered. The name "this compound" strongly suggests that the initial identification of this variant was made in a patient from or studied in Nouakchott, the capital city of Mauritania. afrolegends.com
The first scientific report of Hb Nouakchott in 1989 by Wajcman et al. described the variant in three unrelated North African patients. researchgate.netnih.gov While the specific ethnicity of these first individuals was not detailed, the naming points to a Mauritanian origin. This aligns with the broader understanding that many genetic variants are geographically localized, at least initially, before spreading through migration. The subsequent discovery of this variant in Dutch families likely represents the effect of migration from North Africa to Europe over generations. nih.gov
Contribution of Rare Variants to the Global Hemoglobinopathy Landscape
The global landscape of hemoglobinopathies is dominated by highly prevalent variants such as HbS (sickle cell), HbC, and the thalassemias, which pose significant public health challenges in many parts of the world. wikipedia.org However, alongside these common variants, there exists a vast number of rare hemoglobin variants, like this compound. While individually rare, these variants collectively contribute to the genetic diversity of hemoglobin and can, in some instances, have clinical significance.
The study of rare variants is crucial for several reasons:
Diagnostic Challenges: As seen with this compound, rare variants can be difficult to detect and identify, potentially leading to diagnostic confusion or missed diagnoses.
Understanding Structure-Function Relationships: Each new variant provides a natural experiment to understand how specific amino acid changes affect the structure, function, and stability of the hemoglobin molecule. For instance, this compound is noted for its unusual increase in hydrophobicity due to the proline-to-leucine substitution, yet this does not appear to impact its oxygen-binding capacity or stability. nih.gov
Population Migrations and Genetic Admixture: The identification of rare variants in populations far from their presumed origin can offer insights into historical migration patterns and the genetic admixture of populations. The discovery of this compound in Dutch families is a case in point. nih.govresearchgate.net
Currently, comprehensive epidemiological data for most rare hemoglobin variants, including this compound, is not available. Large-scale screening programs, particularly in diverse and understudied populations, would be necessary to ascertain their frequencies and geographical distributions. The following table summarizes the limited available data on the identification of this compound.
| Study/Report | Year of Publication | Population/Ethnicity of Individuals Identified | Key Findings |
| Wajcman et al. | 1989 | Not specified in available abstract | First description of the variant; noted its increased hydrophobicity. nih.gov |
| Pondman et al. | 2018 | Dutch | Identified in two unrelated families; found to be a silent variant and undetected by HPLC. nih.govresearchgate.net |
Future Directions and Research Gaps in Hemoglobin Nouakchott Studies
Advanced Structural Biology Approaches
Initial characterization of Hb Nouakchott noted a significant increase in the hydrophobicity of the abnormal alpha-chain. nih.govdntb.gov.ua Molecular modeling has suggested this is due to an opening of the GH interhelical segment. researchgate.net However, a definitive high-resolution structure of this variant is not yet available. Future research should prioritize elucidating its three-dimensional structure to understand the precise conformational changes induced by the Pro→Leu substitution.
Key Research Objectives:
High-Resolution Crystallography: Obtaining X-ray crystal structures of both deoxy- and oxy-Hb Nouakchott would provide atomic-level detail of the GH corner and its interaction with the β-chain, explaining the observed hydrophobicity.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM could be employed to study the structure of the hemoglobin tetramer in a near-native state, potentially revealing dynamic structural changes that are not captured by crystallography.
Computational Modeling: Advanced molecular dynamics simulations can complement structural data, modeling the flexibility of the GH segment and predicting how the substitution might alter protein dynamics and interactions with other molecules.
In-depth Functional Characterization using Biophysical Techniques
Early studies concluded that the Pro→Leu substitution in Hb Nouakchott did not impact oxygen binding or the molecule's stability. nih.gov However, modern biophysical techniques can probe protein function with much higher sensitivity and could reveal subtle functional alterations. The variant's unusual increase in hydrophobicity warrants a more detailed investigation. nih.gov
Recommended Biophysical Analyses:
| Technique | Research Focus | Rationale |
| Mass Spectrometry (MS) | Confirmation of post-translational modifications. | While the primary mutation is known, advanced MS can confirm the exact molecular weight and rule out other modifications that could influence function. nih.gov |
| Surface Plasmon Resonance (SPR) | Analysis of globin chain interactions. | To investigate if the increased hydrophobicity affects the kinetics of α-β globin dimer and tetramer formation. |
| Differential Scanning Calorimetry (DSC) | Precise measurement of thermal stability. | To quantitatively compare the thermal stability of Hb Nouakchott with normal Hemoglobin A (HbA), refining earlier stability assessments. |
| Oxygen Dissociation Curve Analysis | High-precision measurement of oxygen affinity. | To confirm and precisely quantify the oxygen-binding properties under various allosteric effector concentrations (e.g., 2,3-BPG, pH). |
These in-depth studies would provide a more complete functional profile of Hb Nouakchott, clarifying whether its "silent" nature holds under detailed biophysical scrutiny.
High-Throughput Genomic Screening for Rare Hemoglobin Variants
Hb Nouakchott was initially considered very rare. bohrium.com However, subsequent findings in unrelated families suggest it may be underdiagnosed, partly because it can be missed by common detection methods like High-Performance Liquid Chromatography (HPLC), though it is detectable by Capillary Electrophoresis (CE). researchgate.netnih.gov Population-wide screening using advanced genomic techniques is necessary to establish the true prevalence and global distribution of this and other rare variants.
The application of high-throughput sequencing technologies, such as next-generation sequencing (NGS), is more appropriate and valuable for comprehensive genetic analysis of thalassemias and hemoglobin variants. nih.gov Community-based screening that combines traditional protein analysis with sequencing provides an effective strategy for identifying both common and rare hemoglobin variants. mdpi.com These large-scale genomic studies are critical for moving from individual case reports to a population-level understanding of rare hemoglobinopathies. illumina.com
Development of Standardized Global Databases for Rare Hemoglobin Variants
To maximize the utility of data from genomic screening, information on rare variants like Hb Nouakchott must be systematically collected and shared. Standardized global databases are essential for researchers and clinicians.
Several key databases already exist, serving as models and platforms for this effort:
HbVar: A locus-specific database launched in 2001, providing detailed information on hemoglobin variants and thalassemia mutations, including phenotypic effects and ethnic occurrence. oup.comnih.gov
ITHANET: A portal for hemoglobinopathies that integrates information on variants, epidemiology, and diagnostics. ithanet.eu
Bio-Rad Library of Variants: An online library of case studies for hemoglobin variants, aiding in the interpretation of chromatograms. bio-rad.com
Future efforts should focus on ensuring that data for variants like Hb Nouakchott are consistently reported to these databases. This includes detailed hematological data, the specific genetic mutation, analytical methods used for identification, and associated clinical phenotypes. cncb.ac.cn Interconnectivity between databases, such as the link between HbVar and FINDbase, enhances the power of this data for comparative analysis and population studies. nih.gov
Q & A
Q. What laboratory methods are recommended for detecting hemoglobin Nouakchott, and how do they address potential diagnostic inaccuracies?
this compound can be identified using high-performance liquid chromatography (HPLC) or capillary electrophoresis to separate variant hemoglobin from normal hemoglobin fractions. DNA sequencing is critical for confirming mutations. However, glycated hemoglobin (HbA1c) assays may yield inaccurate results due to structural interference, necessitating alternative methods like mass spectrometry or ion-exchange assays . Laboratories must validate their protocols using samples with confirmed this compound to ensure specificity .
Q. What are the clinical implications of this compound in glycemic control monitoring for diabetic patients?
this compound can interfere with HbA1c measurements, leading to underestimation or overestimation of glycemic control. Researchers should cross-validate results with fructosamine tests or continuous glucose monitoring to mitigate analytical bias. Studies must document the variant’s prevalence in diabetic cohorts to assess its impact on clinical decision-making .
Advanced Research Questions
Q. How should experimental studies be designed to investigate structural or functional abnormalities in this compound?
Utilize X-ray crystallography or cryo-electron microscopy to resolve the variant’s tertiary structure. Pair these with functional assays (e.g., oxygen-binding affinity tests) to correlate structural changes with physiological effects. Control for confounding variables like coexisting thalassemia traits by genotyping participants . Incorporate molecular dynamics simulations to predict instability regions in the hemoglobin molecule .
Q. What strategies can resolve contradictions in existing data on this compound’s pathogenicity?
Conduct systematic reviews with meta-analyses to aggregate global datasets, stratifying findings by population demographics and methodologies. Use multivariate regression to identify confounding factors (e.g., environmental stressors or modifier genes). Replicate conflicting studies with standardized protocols, ensuring sample homogeneity and rigorous phenotyping .
How can a PICOT framework be applied to formulate clinical research questions on this compound?
- P (Population): Diabetic patients with confirmed this compound.
- I (Intervention): Alternative glycemic monitoring (e.g., fructosamine).
- C (Comparison): Standard HbA1c testing.
- O (Outcome): Accuracy of glycemic control assessment.
- T (Time): 12-month follow-up. This structure ensures feasibility and relevance, guiding literature searches and study design .
Q. What are effective literature search strategies for identifying studies on rare hemoglobin variants like Nouakchott?
Use Boolean operators to combine terms: (“this compound” OR “Hb variant Nouakchott”) AND (“diagnosis” OR “glycemic control”). Include synonyms (e.g., “haemoglobin”) and search databases like PubMed, EMBASE, and Cochrane Library. Filter by study type (e.g., case reports, cohort studies) and use citation tracking to locate grey literature .
Q. How can researchers ensure analytical accuracy when studying this compound’s interaction with glycated hemoglobin assays?
Validate assays using spiked samples with known concentrations of this compound. Collaborate with certified reference laboratories to establish proficiency testing programs. Document inter-method variability and publish detailed methodological appendices to enhance reproducibility .
Q. What ethical considerations are critical when studying hemoglobin variants in genetically isolated populations?
Obtain informed consent with clear communication about genetic findings. Partner with local ethics committees to address cultural sensitivities. Ensure data anonymization and equitable benefit-sharing, particularly if the variant is prevalent in underserved regions like Nouakchott, Mauritania .
Q. Which statistical approaches are suitable for analyzing phenotypic variability in patients with this compound?
Apply linear mixed-effects models to account for genetic heterogeneity. Use cluster analysis to subgroup patients by clinical severity. For small sample sizes, Bayesian statistics can improve inference by incorporating prior data from similar variants .
Q. How should comparative studies between this compound and other variants (e.g., HbS or HbC) be structured?
Design case-control studies matched for age, sex, and comorbidities. Include functional assays (e.g., oxidative stress markers) to compare pathophysiological pathways. Use propensity score matching to reduce selection bias and power analyses to determine sample size adequacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
